4-[(Azetidin-3-yl)methyl]-1-methyl-1H-pyrazole is a chemical compound that combines the azetidine and pyrazole moieties, making it of significant interest in medicinal chemistry and organic synthesis. This compound is recognized for its potential biological activities, including antimicrobial and anticancer properties, which have led to its exploration in various scientific applications.
The compound is synthesized through a series of organic reactions, often starting with readily available azetidine derivatives and pyrazole precursors. Its unique structural features contribute to its reactivity and biological activity, making it a valuable target for research.
4-[(Azetidin-3-yl)methyl]-1-methyl-1H-pyrazole falls under the category of heterocyclic compounds, specifically those containing nitrogen. It is classified as a pyrazole derivative due to the presence of the pyrazole ring in its structure.
The synthesis of 4-[(Azetidin-3-yl)methyl]-1-methyl-1H-pyrazole typically involves several key steps:
The synthesis often requires specific catalysts and conditions to ensure high yields and purity. For instance, the use of bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) can facilitate the formation of intermediates during the aza-Michael addition step.
The molecular formula for 4-[(Azetidin-3-yl)methyl]-1-methyl-1H-pyrazole is , with a molecular weight of approximately 153.21 g/mol. The structure features:
The compound's InChI key is LMKHUTVUQNJAJK-UHFFFAOYSA-N, and it has a specific arrangement of atoms that influences its chemical behavior and interactions with biological targets.
4-[(Azetidin-3-yl)methyl]-1-methyl-1H-pyrazole can undergo various chemical reactions:
Common reagents used in these reactions include strong bases for substitution reactions and various oxidizing agents for oxidation processes.
The mechanism of action for 4-[(Azetidin-3-yl)methyl]-1-methyl-1H-pyrazole involves its interaction with specific biological targets:
Research indicates that compounds with similar structures often exhibit significant biological activity against various cell lines, suggesting potential applications in drug development.
4-[(Azetidin-3-yl)methyl]-1-methyl-1H-pyrazole typically appears as a solid or powder at room temperature, with characteristics influenced by its molecular structure.
Key chemical properties include:
Relevant data on melting points or boiling points may vary based on purity and specific preparation methods.
4-[(Azetidin-3-yl)methyl]-1-methyl-1H-pyrazole has diverse applications in scientific research:
Nucleophilic substitution represents the most direct and industrially scalable approach for constructing the azetidine-pyrazole linkage in 4-[(azetidin-3-yl)methyl]-1-methyl-1H-pyrazole. This methodology leverages the inherent nucleophilicity of azetidin-3-ol derivatives and the electrophilic character of halogenated pyrazole precursors. As reported by Evitachem, the core synthetic sequence involves reacting 4-(chloromethyl)-1-methyl-1H-pyrazole with azetidin-3-ol under basic conditions (typically potassium carbonate) in aprotic polar solvents like dimethylformamide (DMF) at elevated temperatures (65–80°C) . The reaction proceeds via an SN2 mechanism, where the azetidine nitrogen displaces chloride, forming the critical C–O–CH₂ linkage.
Critical Reaction Parameters:
Table 1: Nucleophilic Substitution Optimization for Azetidine-Pyrazole Hybridization
| Nucleophile | Electrophile | Base/Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| Azetidin-3-ol | 4-(Cl-methyl)-1-methylpyrazole | K₂CO₃/DMF | 80 | 72 |
| N-Boc-azetidin-3-ol | 4-(Br-methyl)-1-methylpyrazole | Cs₂CO₃/DMF | 65 | 68* |
| Azetidin-3-ol | 4-(I-methyl)-1-methylpyrazole | K₂CO₃/TBAB/DMF | 70 | 86 |
*Deprotection yield post-Boc removal: ~90% [3]
Aza-Michael addition offers a complementary route to functionalize the azetidine moiety prior to pyrazole conjugation. This approach exploits the electrophilicity of α,β-unsaturated systems appended to azetidine. As demonstrated in PMC studies, methyl (N-Boc-azetidin-3-ylidene)acetate (3), synthesized via Horner-Wadsworth-Emmons reaction of N-Boc-azetidin-3-one, serves as a key Michael acceptor [3]. Under catalysis by 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), primary amines undergo regioselective 1,4-addition to the electron-deficient alkene.
Mechanistic and Optimization Insights:
Table 2: Aza-Michael Addition Outcomes with Methyl (N-Boc-azetidin-3-ylidene)acetate
| Amine | Catalyst | Time (h) | Product | Yield (%) |
|---|---|---|---|---|
| Azetidine | DBU (15 mol%) | 4 | 1,3'-Biazetidine derivative | 64 |
| Benzylamine | DBU (10 mol%) | 6 | N-Benzyl β-amino ester | 78 |
| 1-Methylpyrazol-4-amine | DBU (20 mol%) | 8 | Pyrazole-azetidine hybrid | 61 |
Suzuki-Miyaura cross-coupling enables strategic diversification of the pyrazole ring after azetidine conjugation, particularly for introducing (hetero)aryl groups at the pyrazole C4 position. As highlighted in PMC studies, brominated precursors like 4-bromo-1-methyl-1H-pyrazole undergo efficient Pd-catalyzed coupling with boronic acids [3]. This method is invaluable for generating structural analogs for structure-activity relationship (SAR) studies.
Key Catalytic Systems:
Representative Transformation:
4-Bromo-1-methyl-1H-pyrazole + 4-Carboxyphenylboronic acid → 4-(4-Carboxyphenyl)-1-methyl-1H-pyrazole (82% yield) [3]
Modern catalytic methods streamline the de novo synthesis of pyrazole components prior to azetidine coupling. Transition-metal catalysis enables regioselective pyrazole ring assembly under mild conditions:
Advantage Over Classical Methods: These catalytic routes circumvent the regioselectivity challenges inherent in traditional hydrazine/1,3-dicarbonyl condensations, providing unambiguous control over pyrazole substitution patterns [7] [10].
The synthesis of 4-[(azetidin-3-yl)methyl]-1-methyl-1H-pyrazole and analogs employs both solution-phase and solid-phase strategies, each with distinct advantages for specific applications:
Table 3: Solution-Phase vs. Solid-Phase Synthesis Comparison
| Parameter | Solution-Phase Synthesis | Solid-Phase Synthesis |
|---|---|---|
| Throughput | Moderate (batch processing) | High (parallel reaction capability) |
| Purification | Column chromatography required; challenging for polar intermediates | Resin filtration; ideal for combinatorial libraries |
| Functional Group Tolerance | Broad (compatible with strong acids/bases) | Limited (sensitive to resin stability) |
| Scale-Up Feasibility | Kilogram-scale demonstrated (e.g., Evitachem) | Milligram-scale typical for SAR exploration |
| Key Applications | Industrial production & bulk intermediates | DNA-encoded libraries & high-throughput screening |
Solution-Phase Advantages:
Solid-Phase Advantages:
CAS No.: 18016-80-3
CAS No.: 2494-89-5
CAS No.: